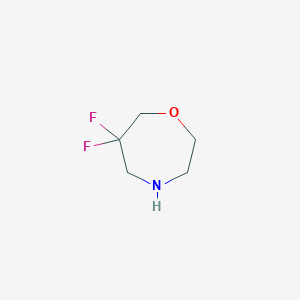
4-N-BUTYL-D9-ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Butyl-D9-Aniline is a chemical compound that belongs to the aniline family. It is a deuterated derivative of 4-n-butylaniline, which is commonly used in the synthesis of various organic compounds. The compound has the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It is a stable isotopic compound used in various fields of research, including medical, environmental, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Butyl-D9-Aniline typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common method involves the reaction of 4-n-butylaniline with deuterated hydrogen gas (D2) in the presence of a palladium catalyst. The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. The industrial methods also incorporate stringent quality control measures to maintain the chemical purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Butyl-D9-Aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include nitro compounds, amines, sulfonated derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-N-Butyl-D9-Aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies to trace reaction pathways and mechanisms.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: It is employed in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 4-N-Butyl-D9-Aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms. In chemical reactions, the compound can participate in various catalytic processes, where the deuterium atoms can affect reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-Butylaniline: The non-deuterated version of 4-N-Butyl-D9-Aniline, commonly used in organic synthesis.
4-N-Butyl-D5-Aniline: A partially deuterated derivative with five deuterium atoms.
4-N-Butyl-D3-Aniline: Another partially deuterated derivative with three deuterium atoms
Uniqueness
This compound is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of nine deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and chemical studies. This makes it a valuable tool in various scientific fields, offering insights that are not possible with non-deuterated or partially deuterated analogs .
Propriétés
Numéro CAS |
1219794-78-1 |
|---|---|
Formule moléculaire |
C10H6D9N |
Poids moléculaire |
158.29 |
Synonymes |
4-N-BUTYL-D9-ANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)

![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)

